molecular formula C7H13N3 B2780415 4-tert-Butyl-1H-pyrazol-3-amine CAS No. 255047-12-2

4-tert-Butyl-1H-pyrazol-3-amine

Cat. No.: B2780415
CAS No.: 255047-12-2
M. Wt: 139.202
InChI Key: MIBCWKUBUXAMCS-UHFFFAOYSA-N
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Description

4-tert-Butyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-1H-pyrazol-3-amine typically involves the reaction of tert-butyl hydrazine with suitable precursors. One common method is the condensation of tert-butyl hydrazine with 3,5-diketones, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of a base such as potassium carbonate and solvents like ethyl acetate and water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods and the use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly alternatives .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-1H-pyrazol-5-amine
  • 4-tert-Butyl-1H-pyrazol-4-amine
  • 3-tert-Butyl-1H-pyrazol-4-amine

Uniqueness

4-tert-Butyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

4-tert-butyl-1H-pyrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(2,3)5-4-9-10-6(5)8/h4H,1-3H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBCWKUBUXAMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(NN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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